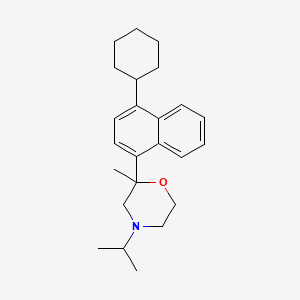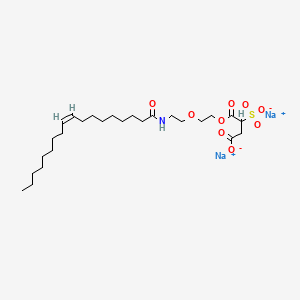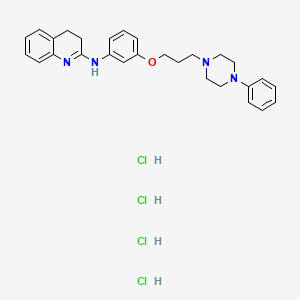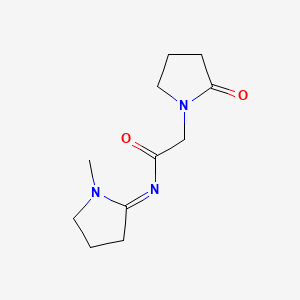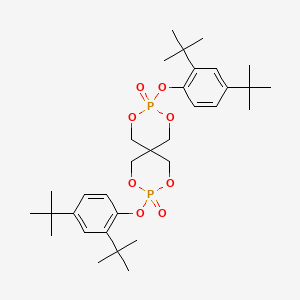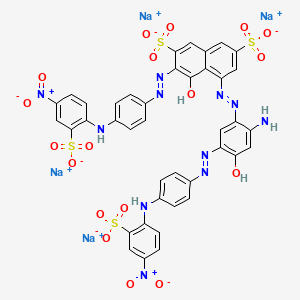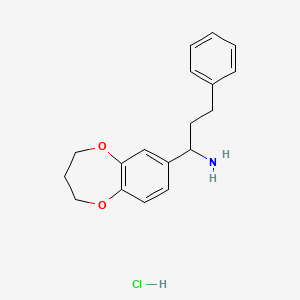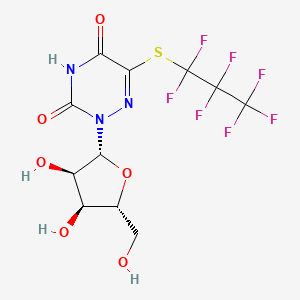
1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- is a complex organic compound that belongs to the class of triazine derivatives This compound is characterized by its unique structure, which includes a triazine ring, a heptafluoropropylthio group, and a beta-D-ribofuranosyl moiety
Preparation Methods
The synthesis of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- can be achieved through several synthetic routes. One notable method involves the photoinduced arylation or alkylation of 1,2,4-triazine-3,5(2H,4H)-diones with hydrazines . This light-induced method is independent of traditional methodologies and can even be powered by sunlight, making it an environmentally friendly approach . The reaction conditions typically involve the use of specific catalysts and solvents to facilitate the desired transformations.
Chemical Reactions Analysis
1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include hydrazines, which facilitate the arylation or alkylation processes .
Scientific Research Applications
In chemistry, it is used as a precursor for the synthesis of various azauracil derivatives, which have shown promise in different chemical reactions . In biology and medicine, 1,2,4-Triazine-3,5(2H,4H)-dione derivatives have been investigated for their potential therapeutic properties, including antimicrobial and anticancer activities . Additionally, the compound’s unique structure makes it a valuable tool for studying molecular interactions and mechanisms of action in various biological systems.
Mechanism of Action
The mechanism of action of 1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain enzymes and receptors, modulating their activity and leading to various biological effects . The exact molecular targets and pathways involved in its mechanism of action are still under investigation, but preliminary studies suggest that it may influence key signaling pathways related to cell growth and proliferation .
Comparison with Similar Compounds
When compared to other similar compounds, 1,2,4-Triazine-3,5(2H,4H)-dione, 6-((heptafluoropropyl)thio)-2-beta-D-ribofuranosyl- stands out due to its unique combination of a triazine ring, a heptafluoropropylthio group, and a beta-D-ribofuranosyl moiety. Similar compounds include other triazine derivatives, such as 1,2,4-triazine-3,5(2H,4H)-dione and its various substituted analogs . The presence of the heptafluoropropylthio group in this compound imparts distinct chemical properties, making it a valuable compound for various scientific applications .
Properties
CAS No. |
113321-61-2 |
|---|---|
Molecular Formula |
C11H10F7N3O6S |
Molecular Weight |
445.27 g/mol |
IUPAC Name |
2-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-(1,1,2,2,3,3,3-heptafluoropropylsulfanyl)-1,2,4-triazine-3,5-dione |
InChI |
InChI=1S/C11H10F7N3O6S/c12-9(13,10(14,15)16)11(17,18)28-6-5(25)19-8(26)21(20-6)7-4(24)3(23)2(1-22)27-7/h2-4,7,22-24H,1H2,(H,19,25,26)/t2-,3-,4-,7-/m1/s1 |
InChI Key |
GOPINJPBRDPPMQ-WVQVIYPNSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@@H](O1)N2C(=O)NC(=O)C(=N2)SC(C(C(F)(F)F)(F)F)(F)F)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)N2C(=O)NC(=O)C(=N2)SC(C(C(F)(F)F)(F)F)(F)F)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


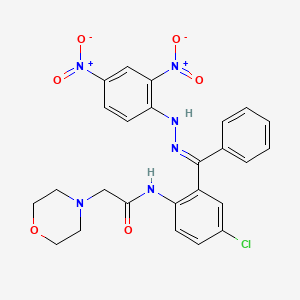
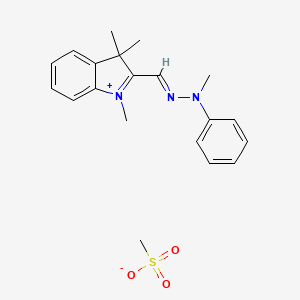

![22-amino-5,15,43-trichloro-2,26,31,44,47,49,64-heptahydroxy-21,35,38,54,56,59-hexaoxo-7,13,28-trioxa-20,36,39,53,55,58-hexazaundecacyclo[38.14.2.23,6.214,17.219,34.18,12.123,27.129,33.141,45.010,37.046,51]hexahexaconta-3,5,8,10,12(64),14,16,23(61),24,26,29(60),30,32,41(57),42,44,46(51),47,49,62,65-henicosaene-52-carboxylic acid](/img/structure/B12761069.png)

